2-methoxypropan-2-ol
CAS No.: 72360-66-8
Cat. No.: VC14392739
Molecular Formula: C4H10O2
Molecular Weight: 90.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72360-66-8 |
|---|---|
| Molecular Formula | C4H10O2 |
| Molecular Weight | 90.12 g/mol |
| IUPAC Name | 2-methoxypropan-2-ol |
| Standard InChI | InChI=1S/C4H10O2/c1-4(2,5)6-3/h5H,1-3H3 |
| Standard InChI Key | BFSUQRCCKXZXEX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(O)OC |
Introduction
Chemical Structure and Nomenclature
2-Methoxypropan-2-ol (IUPAC name: 2-methoxypropan-2-ol) is a tertiary alcohol with a methoxy group (-OCH₃) and a hydroxyl group (-OH) bonded to the same carbon atom. Its structure, (CH₃)₂C(OCH₃)OH, distinguishes it from isomers like 1-methoxy-2-propanol (CH₃OCH₂CH₂OH), which has linear ether and alcohol functionalities. The geminal arrangement of functional groups in 2-methoxypropan-2-ol may influence its reactivity and physical properties, though experimental data specific to this compound are sparse in the provided sources .
Synthesis and Production
Advanced Catalytic Systems
Recent advancements focus on selective synthesis using metal-ligand complexes. For example, racemic cobalt-salen catalysts (e.g., Co(II)-salen complexes) enable asymmetric epoxide ring-opening reactions, favoring specific stereoisomers . Although these systems primarily target 1-methoxy-2-propanol, modulating reaction parameters—such as methanol-to-PO molar ratios (0.5–5 mol/mol) and temperatures (−20°C to 120°C)—could theoretically shift product distributions toward 2-methoxypropan-2-ol . Immobilizing catalysts on matrices like zeolites (e.g., TS-1 type) further enhances selectivity, though no direct evidence links these to 2-methoxypropan-2-ol production .
Physical and Chemical Properties
Thermodynamic Characteristics
While explicit data for 2-methoxypropan-2-ol are absent, its structural analogs offer insights:
The tertiary structure of 2-methoxypropan-2-ol likely reduces its boiling point compared to linear isomers, analogous to tert-butanol’s lower boiling point relative to 1-propanol .
Reactivity
Industrial Applications
Solvent Use
Glycol ethers like 1-methoxy-2-propanol are widely used in coatings, cleaning agents, and electronics manufacturing due to their dual hydrophilicity and lipophilicity . By extension, 2-methoxypropan-2-ol could serve similar roles, particularly in formulations requiring low volatility and high solvency for resins or oils.
Specialty Chemical Synthesis
The compound’s tertiary alcohol group may make it a candidate for synthesizing branched esters or ethers, though no direct applications are documented in the reviewed sources.
Environmental Impact
Regulatory Status
No jurisdiction-specific restrictions on 2-methoxypropan-2-ol are cited. Its production as a by-product in regulated processes (e.g., those using TS-1 zeolites) may subject it to indirect oversight .
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